molecular formula C22H21N5O4 B2841951 N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251621-37-0

N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2841951
CAS RN: 1251621-37-0
M. Wt: 419.441
InChI Key: OFVSMTFYUFZYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, similar in structural motifs to the compound , have been developed as selective ligands for imaging purposes. For example, [18F]DPA-714, a compound designed for in vivo imaging of the translocator protein (18 kDa) using positron emission tomography (PET), indicates the potential for derivatives of such chemical frameworks in diagnostic imaging and neuroscience research (Dollé et al., 2008).

Anticancer and Antimicrobial Activities

Several studies focus on the synthesis and biological evaluation of compounds that incorporate elements of the triazolo[4,3-a]pyrazin framework for their anticancer and antimicrobial potentials. For instance, analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have shown inhibition activity against cancer cell lines, demonstrating the research interest in such frameworks for developing new anticancer agents (Kumar et al., 2019). Similarly, novel pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the antimicrobial research application potential of related chemical structures (Hassan, 2013).

Synthesis of Novel Compounds with Biological Activities

Research has also focused on the synthesis of new heterocycles incorporating similar moieties, aiming at exploring their biological activities. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and showed potent inhibitory activity against bacteria, demonstrating the versatility of these chemical frameworks in generating compounds with potential biological applications (Reddy et al., 2013).

Mechanism of Action

If the compound is a drug or a biologically active substance, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-7-8-15(2)18(11-14)24-19(28)13-27-22(29)26-10-9-23-21(20(26)25-27)31-17-6-4-5-16(12-17)30-3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVSMTFYUFZYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.